![molecular formula C7H4INS B13669118 4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
4-Iodobenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzo[d]isothiazole is a heterocyclic compound that features an isothiazole ring fused to a benzene ring with an iodine atom attached to the benzene ring. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 4-Iodobenzo[d]isothiazole typically involves several steps, including the formation of the isothiazole ring and the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thioamide with an α-halo ketone can lead to the formation of the isothiazole ring . Industrial production methods often utilize metal-catalyzed reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
4-Iodobenzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Scientific Research Applications
4-Iodobenzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]isothiazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
4-Iodobenzo[d]isothiazole can be compared to other isothiazole derivatives, such as:
Benz[c]isothiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
Benz[d]isothiazole: Another isomer with distinct chemical properties and applications.
Isoxazoles: These compounds have an oxygen atom instead of sulfur in the ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
4-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI Key |
FVTBGGXYAATVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NS2)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


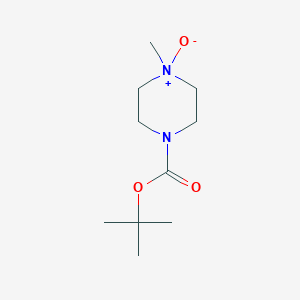
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
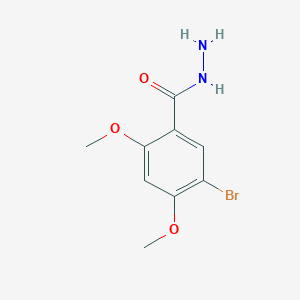
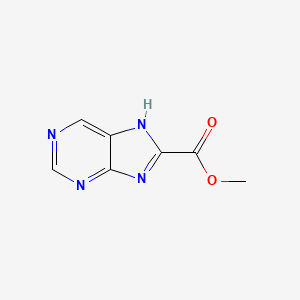
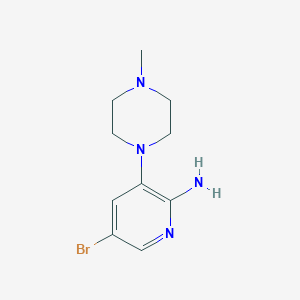

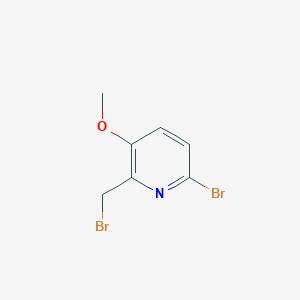
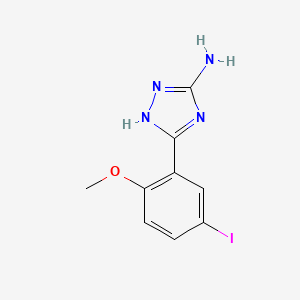
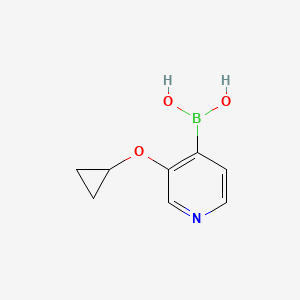
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
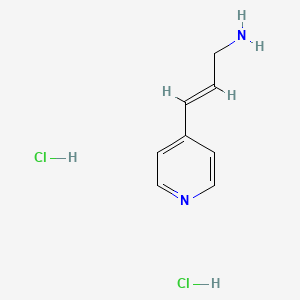

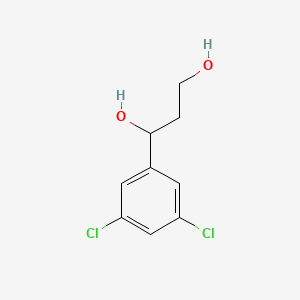
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
